Methyl 2-Chloro-5-formylbenzoate

Description

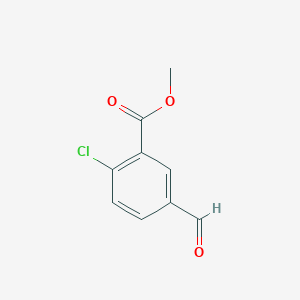

Methyl 2-Chloro-5-formylbenzoate (CAS# 199679-23-7) is a substituted benzoate ester with the molecular formula C₉H₇ClO₃ (molecular weight: 198.61 g/mol) . Its structure features:

- A chloro substituent at the 2-position of the benzene ring.

- A formyl group (-CHO) at the 5-position.

- A methyl ester (-COOCH₃) at the 1-position.

This compound is widely utilized as a key intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and pharmaceutical precursors. For example, it serves as a precursor in the synthesis of ATAD2 inhibitors, as demonstrated by its reaction with (R)-1-(4-methylphenyl)ethylamine to form a furan-substituted benzoate derivative . Regulatory information classifies it as non-hazardous under Regulation (EC) No. 1272/2008, making it suitable for research and industrial applications .

Properties

IUPAC Name |

methyl 2-chloro-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKITZCDGUDSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 2-Chloro-5-formylbenzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce:

- Aromatic Compounds : Its reactivity allows for the introduction of additional functional groups through nucleophilic substitution reactions.

- Pharmaceuticals : The compound is a precursor in synthesizing bioactive molecules, including potential drug candidates.

Medicinal Chemistry

The compound has been investigated for its potential medicinal properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Some studies suggest that modifications to the compound could lead to anti-inflammatory drugs.

Material Science

This compound is also explored in material science:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties, such as improved thermal stability and mechanical strength.

- Dyes and Pigments : The compound's structure allows it to be modified into dyes with vibrant colors suitable for various applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in 2024 demonstrated the synthesis of several antimicrobial agents using this compound as a starting material. The researchers reported significant activity against Gram-positive bacteria, suggesting that further development could yield effective treatments for bacterial infections.

Case Study 2: Development of Anti-inflammatory Compounds

In another study, researchers modified this compound to create analogs with enhanced anti-inflammatory effects. These compounds were tested in vitro and showed promising results in reducing inflammation markers.

Data Table: Comparison of Synthesis Methods

Mechanism of Action

The mechanism by which Methyl 2-Chloro-5-formylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-Chloro-5-formylbenzoate vs. Ethyl 2-Chloro-5-formylbenzoate

- Structural Difference : Replacement of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃) in the ethyl analog (CAS# 1808157-95-0) .

- Impact on Properties: Molecular Weight: Ethyl variant (212.63 g/mol) is heavier due to the ethyl group vs. methyl (198.61 g/mol) . Reactivity: Ethyl esters generally exhibit slightly lower electrophilicity at the carbonyl carbon compared to methyl esters, affecting reaction kinetics. Safety: Ethyl analog carries H302/H315/H319/H335 hazard warnings (harmful if swallowed, skin/eye irritation, respiratory irritation) , whereas the methyl variant is non-hazardous .

This compound vs. Methyl 2-Chloro-5-hydroxybenzoate

- Structural Difference : Replacement of the formyl group (-CHO) with a hydroxyl group (-OH) at the 5-position (CAS# 247092-10-0) .

- Impact on Properties :

- Molecular Weight : Hydroxy variant (186.59 g/mol) is lighter due to the absence of the formyl oxygen .

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in acid-base reactions, unlike the electrophilic formyl group, which is prone to nucleophilic additions (e.g., condensation reactions) .

- Applications : Hydroxy derivatives are often used in pharmaceuticals (e.g., salicylate analogs), whereas the formyl variant is more suited for synthesizing aldehydes or heterocycles .

Positional Isomers and Substituted Derivatives

Methyl 5-Chloro-2-hydroxybenzoate (CAS# 4068-78-4)

- Structural Difference : Chloro and hydroxyl groups are swapped (5-chloro, 2-hydroxy) compared to this compound .

- Impact : Altered electronic distribution reduces electrophilicity at the benzene ring, limiting applications in cross-coupling reactions .

Methyl 3-Chloro-2-hydroxybenzoate (CAS# 52159-67-8)

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl 2-Chloro-5-formylbenzoate (CAS Number: 66557802) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 188.60 g/mol

- IUPAC Name : this compound

This compound features a benzoate moiety with a formyl group and a chlorine substituent, which may influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The following mechanisms have been noted:

- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can act as inhibitors of carbonic anhydrase (CA) isozymes. For instance, the binding affinities of chlorinated benzoates to CAIX have been reported, indicating potential anticancer properties due to selective inhibition in cancerous tissues .

- Antioxidant Activity : The structure of this compound may confer antioxidant properties, which are beneficial in mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

- Cytotoxic Effects : Research has shown that derivatives of benzoates can exhibit cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. This suggests that this compound could be explored further for its anticancer potential .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various benzoate derivatives, this compound was tested against human breast cancer cell lines (MCF-7) and colorectal carcinoma cells (HCT-116). The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HCT-116 | 30 |

Case Study 2: Enzyme Inhibition

A study focusing on the binding affinities of halogenated benzoates to carbonic anhydrase isozymes demonstrated that this compound analogs could serve as selective inhibitors. The observed Kd values indicated high binding affinity to CAIX, which is implicated in tumor growth and metastasis .

| Compound | Kd (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.12 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.